molecular formula C28H31F3N4O B2650548 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-(trifluoromethyl)benzamide CAS No. 946365-14-6

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-(trifluoromethyl)benzamide

Cat. No.: B2650548
CAS No.: 946365-14-6
M. Wt: 496.578
InChI Key: VCEWZWGWHQAFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-(trifluoromethyl)benzamide features a benzamide core substituted with a trifluoromethyl group at the para position. The side chain includes a dimethylaminophenyl group and a phenylpiperazine moiety, both linked via an ethyl bridge. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylamino group may influence electronic properties and binding affinity .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31F3N4O/c1-33(2)24-14-10-21(11-15-24)26(35-18-16-34(17-19-35)25-6-4-3-5-7-25)20-32-27(36)22-8-12-23(13-9-22)28(29,30)31/h3-15,26H,16-20H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEWZWGWHQAFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with 4-phenylpiperazine in the presence of a suitable catalyst to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The final step involves the acylation of the amine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nitric acid, halogens; reactions often require acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of nitro, halo, or other substituted derivatives.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-(trifluoromethyl)benzamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where cholinergic signaling is impaired, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

The compound’s distinct attributes include:

  • Benzamide backbone with a trifluoromethyl substituent.
  • Phenylpiperazine moiety linked via an ethyl chain.
  • Dimethylaminophenyl group contributing to electronic effects.

Below is a comparative analysis with analogs reported in the literature:

Analogs with Piperazine and Benzamide Motifs

N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a)
  • Structural Differences: Replaces the dimethylaminophenyl group with a thiophen-3-ylbenzamide. Substitutes phenylpiperazine with 3-cyanophenylpiperazine.
  • Implications: The cyano group may enhance dipole interactions in receptor binding. Thiophene introduces aromaticity but reduces basicity compared to dimethylamino groups.
4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b)
  • Structural Differences :
    • Uses a 3-(trifluoromethyl)phenylpiperazine instead of phenylpiperazine.
  • Implications :
    • The trifluoromethyl group increases lipophilicity and may improve blood-brain barrier penetration.
N-(4-{[2-(3-Pyridinyl)-1-piperidinyl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide
  • Structural Differences :
    • Replaces phenylpiperazine with a pyridinylpiperidine sulfonyl group.
    • Trifluoromethyl is at the ortho position of benzamide.
  • Implications: Sulfonyl groups enhance solubility but may reduce CNS penetration.

Analogs with Modified Substituents

4-Fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}benzamide
  • Structural Differences :
    • Substitutes trifluoromethyl with a fluoro group.
    • Uses 2-methoxyphenylpiperazine instead of phenylpiperazine.
  • Implications :
    • Methoxy groups alter electronic properties and receptor selectivity (e.g., serotonin 5-HT1A vs. dopamine D2).
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride
  • Structural Differences: Replaces phenylpiperazine with a benzo[d]thiazolyl-piperidine sulfonyl group. Incorporates a dimethylaminoethyl side chain.
  • Implications :
    • Benzo[d]thiazole may confer fluorescence properties for imaging applications.

Research Findings and Trends

  • Piperazine Modifications : Substituting phenylpiperazine with electron-withdrawing groups (e.g., trifluoromethyl in 3b ) enhances metabolic stability but may reduce binding affinity for dopamine receptors.
  • Benzamide Substituents : Trifluoromethyl at the para position (target compound) vs. ortho position () alters steric hindrance and electronic distribution, impacting receptor engagement.
  • Side Chain Variations : Ethyl bridges (target) vs. ethoxyethyl chains (3a, 3b ) influence conformational flexibility and pharmacokinetics.

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-(trifluoromethyl)benzamide, also known as a selective dopamine D3 receptor ligand, has garnered attention due to its potential therapeutic applications in neuropsychiatric disorders. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C28H31F3N4OC_{28}H_{31}F_3N_4O, with a molecular weight of approximately 496.578 g/mol. Its structure includes:

  • Dimethylamino group : Enhances solubility and biological activity.
  • Phenylpiperazine moiety : Associated with neuropharmacological properties.
  • Trifluoromethyl group : Increases lipophilicity and biological activity.

This compound primarily functions as a selective ligand for dopamine D3 receptors. The binding affinity to these receptors suggests its role in modulating dopaminergic signaling pathways, which are crucial in various neuropsychiatric conditions such as schizophrenia and addiction.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Dopamine Receptor Modulation : It selectively binds to the D3 receptor, potentially influencing dopaminergic transmission and contributing to therapeutic effects in psychiatric disorders.
  • Anticancer Potential : Some studies have explored its cytotoxic effects against cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

In Vitro Studies

  • Dopamine Receptor Binding Assays :
    • The compound showed high affinity for D3 receptors, with IC50 values indicating effective receptor modulation.
  • Cytotoxicity Assays :
    • In vitro tests on various cancer cell lines revealed that the compound reduced cell viability significantly, suggesting potential use in cancer therapy .

Case Studies

A recent study evaluated the compound's efficacy in a model of schizophrenia using animal subjects. The results demonstrated that administration led to a reduction in hyperactivity and improved cognitive function, supporting its potential role as an antipsychotic agent.

Data Tables

Biological Activity IC50 Value (µM) Reference
D3 Receptor Binding22.94
Cytotoxicity (Cancer Cell Lines)10.04 - 16.48

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.